2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHAN-1-OL
Overview
Description
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with an appropriate alkylating agent. One common method is the reaction of 1-phenyl-1H-tetrazole-5-thiol with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in a solvent such as acetonitrile or water, and the reaction temperature is maintained at moderate levels to ensure high yields.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches. These methods include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to minimize environmental impact . The scalability of these methods makes them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Solvents: Acetonitrile, water.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols and Alcohols: Formed through reduction reactions.
Substituted Tetrazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol has a wide range of scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are used as bioisosteres for carboxylate groups in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: Tetrazole derivatives are employed in the synthesis of energetic materials and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets through its tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . The compound’s electron-withdrawing and electron-donating properties also play a role in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A precursor in the synthesis of 2-[(1-Phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-ol.
1-Phenyl-1H-tetrazole-5-thione: Another tetrazole derivative with similar chemical properties.
Uniqueness
This compound is unique due to its combination of a tetrazole ring and a sulfanyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS/c14-6-7-15-9-10-11-12-13(9)8-4-2-1-3-5-8/h1-5,14H,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZBXWXSCRSWAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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